molecular formula C7H8FNO B1290281 4-(Aminomethyl)-3-fluorophenol CAS No. 754971-62-5

4-(Aminomethyl)-3-fluorophenol

Cat. No.: B1290281
CAS No.: 754971-62-5
M. Wt: 141.14 g/mol
InChI Key: VPSAMJPQAGOBGM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-fluorophenol is an organic compound that features a phenol group substituted with an aminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the nitration of 3-fluorophenol followed by reduction to yield the corresponding aminomethyl derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro intermediates results in amines.

Scientific Research Applications

4-(Aminomethyl)-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Aminomethyl)-3-fluorophenol include:

Uniqueness

This compound is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(aminomethyl)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAMJPQAGOBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610095
Record name 4-(Aminomethyl)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754971-62-5
Record name 4-(Aminomethyl)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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